6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family1. It has a molecular weight of 233.222.
Synthesis Analysis
While specific synthesis methods for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid are not readily available, similar compounds have been synthesized using the Sonogashira cross-coupling and the Pfitzinger reaction3.
Molecular Structure Analysis
The molecular formula of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is C12H11NO42. The InChI code is 1S/C12H11NO4/c1-2-17-7-3-4-10-8 (5-7)11 (14)9 (6-13-10)12 (15)16/h3-6H,2H2,1H3, (H,13,14) (H,15,16)4.
Chemical Reactions Analysis
Specific chemical reactions involving 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid are not readily available. However, similar compounds have been involved in reactions such as the Sonogashira cross-coupling and the Pfitzinger reaction3.Physical And Chemical Properties Analysis
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature2. It has a purity of 95%2.Scientific Research Applications
1. Cytotoxicity Studies
Research conducted by Blaszczyk and Skolimowski (2007) on ethoxyquin salts, which include derivatives of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, has shown cytotoxic effects in human lymphocytes. This study is significant for understanding the potential toxicological impacts of these compounds in humans (Blaszczyk & Skolimowski, 2007).
2. Antibacterial and Antifungal Properties
A study by Corelli et al. (1983) synthesized derivatives of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid and evaluated their antibacterial activities. This research contributes to the development of new antibacterial agents, highlighting the compound's potential in medical applications (Corelli et al., 1983).
3. Genotoxic and Antioxidant Activities
Blaszczyk, Skolimowski, and Materac (2006) assessed the genotoxic and antioxidant activities of ethoxyquin salts, including those derived from 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. Their findings indicate both genotoxic effects and effective protection against oxidative damage, suggesting a dual role of these compounds in biological systems (Blaszczyk, Skolimowski, & Materac, 2006).
4. Use in Synthesizing Enantiopure Compounds
Forró et al. (2016) utilized derivatives of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid in the synthesis of enantiopure compounds. These compounds are valuable in creating modulators of nuclear receptors, demonstrating the compound's importance in pharmaceutical chemistry (Forró et al., 2016).
5. Antioxidant Use in Animal Feed
Blaszczyk, Augustyniak, and Skolimowski (2013) discussed the use of ethoxyquin, including 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid derivatives, as an antioxidant in animal feed. This study provides insights into its applications in preserving feed quality and highlights the ongoing need to evaluate its safety (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning"2. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P3522.
Future Directions
While specific future directions for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid are not readily available, research into similar compounds continues to be a topic of interest in the field of proteomics6.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or professionals in the field for the most accurate and current information.
properties
IUPAC Name |
6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMATZBTAXOKFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349456 |
Source
|
Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
51726-50-2, 303121-10-0 |
Source
|
Record name | 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51726-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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